3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a hydroxyphenoxy group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl derivative with the oxazole ring, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Attachment of the Hydroxyphenoxy Group: This can be achieved through etherification reactions, where a hydroxyphenol is reacted with a suitable leaving group on the oxazole derivative.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative of the oxazole with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenoxy group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound or its derivatives could be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide
- 3-(4-bromophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties, reactivity, and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H14FN3O6 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H14FN3O6/c23-14-3-1-13(2-4-14)20-12-21(32-25-20)22(28)24-15-9-16(26(29)30)11-19(10-15)31-18-7-5-17(27)6-8-18/h1-12,27H,(H,24,28) |
InChI Key |
QRCJGRTUNIDOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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